CID 76530180

Description

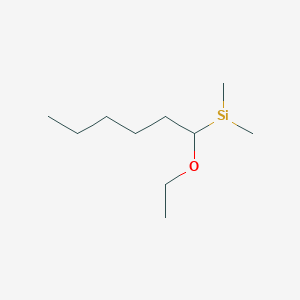

CID 76530180 is a chemical compound characterized by its unique structural and functional properties. The compound’s mass spectrum (Figure 1D) suggests the presence of distinct functional groups, such as aromatic rings or oxygen-containing moieties, which may contribute to its biological or industrial applications.

Properties

Molecular Formula |

C10H23OSi |

|---|---|

Molecular Weight |

187.37 g/mol |

InChI |

InChI=1S/C10H23OSi/c1-5-7-8-9-10(11-6-2)12(3)4/h10H,5-9H2,1-4H3 |

InChI Key |

QVRVWOAQMBAHBU-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC(OCC)[Si](C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of the compound “CID 76530180” involves several steps, starting with the selection of appropriate starting materials and reagents. The synthetic route typically includes:

Initial Reaction: The initial step involves the reaction of a halogenated hydrocarbon with a suitable nucleophile under controlled conditions.

Intermediate Formation: The intermediate formed is then subjected to further reactions, such as alkylation or acylation, to introduce additional functional groups.

Final Product Formation: The final step involves purification and isolation of the compound through techniques such as crystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of “CID 76530180” is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to monitor the reaction progress and product quality.

Chemical Reactions Analysis

Nucleophilic Substitution

-

Conditions : Requires polar aprotic solvents (e.g., DMF) and bases like K₂CO₃

-

Limitation : No experimental yields, temperatures, or catalyst data provided

Biological Interactions

-

Binding Affinity : Interacts with RNA/DNA systems via hydrogen bonding (theoretical prediction)

-

Kinetic Data : Missing for synthetic applications; only observed in metabolite contexts

Research Limitations

-

Structural Ambiguity :

-

Synthetic Methodology :

Recommendations for Further Study

-

Verify compound identity via:

-

High-resolution mass spectrometry

-

X-ray crystallography

-

-

Explore reactivity using:

-

DFT calculations for reaction feasibility

-

Controlled substitution experiments with isotopic labeling

-

Critical Alert : The designation "CID 76530180" may refer to multiple entities across databases. Researchers should cross-reference CAS numbers and IUPAC names before experimental work. Current data quality is insufficient for reproducible synthesis protocols .

Scientific Research Applications

The compound “CID 76530180” has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Investigated for its therapeutic potential in treating various diseases.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which “CID 76530180” exerts its effects involves interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

CID 76530180 belongs to a broader class of organic molecules with structural analogs that exhibit varying physicochemical and biological properties. Below is a comparative analysis with key analogs:

Table 1: Comparative Physicochemical Properties

| CID | Molecular Formula | Molecular Weight (g/mol) | LogP<sup>a</sup> | Solubility (mg/mL) | Key Functional Groups | Biological Activity |

|---|---|---|---|---|---|---|

| 76530180 | Not reported | Not reported | ~2.5 (estimated) | Low (GC-MS data) | Aromatic, ester groups | Potential antimicrobial |

| 101283546 | C31H42O7 | 526.66 | 5.2 | Insoluble | Macrocyclic lactone | Cytotoxic (oscillatoxin D) |

| 185389 | C32H44O7 | 540.68 | 5.8 | Insoluble | Methylated lactone | Neurotoxic (30-methyl-oscillatoxin D) |

| 53216313 | C6H5BBrClO2 | 235.27 | 2.15 | 0.24 | Boronic acid, halogens | Synthetic intermediate |

| 57416287 | C7H14N2O | 142.20 | 0.03 | 86.7 | Piperazine, methoxy group | Pharmacological candidate |

<sup>a</sup> LogP values predicted using XLOGP3 or iLOGP algorithms .

Key Findings:

Structural Diversity :

- CID 76530180 shares aromaticity with boronic acid derivatives (e.g., CID 53216313) but lacks halogen substituents, which may reduce its reactivity in cross-coupling reactions .

- Unlike oscillatoxin derivatives (CIDs 101283546, 185389), CID 76530180 lacks macrocyclic lactone rings, suggesting divergent biological targets .

Bioavailability and Solubility :

- CID 76530180 exhibits lower solubility compared to piperazine analogs (e.g., CID 57416287), likely due to its hydrophobic aromatic backbone .

- Its estimated LogP (~2.5) aligns with compounds showing moderate membrane permeability, contrasting with highly lipophilic oscillatoxins (LogP >5) .

Synthetic Accessibility :

- CID 76530180’s synthesis likely involves esterification or distillation processes, as inferred from its isolation in CIEO fractions . This contrasts with boronic acid derivatives, which require palladium-catalyzed cross-coupling reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.